molecular formula C24H23N5O2 B2906919 N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1291853-03-6

N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2906919
CAS No.: 1291853-03-6
M. Wt: 413.481
InChI Key: NLNSBTNQAHMXMN-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethylphenyl group at position 2 and an acetamide side chain linked to a 2,3-dihydro-1H-inden-5-yl moiety. The ethylphenyl substituent contributes moderate lipophilicity, while the acetamide linker may enhance solubility and bioavailability .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-16-6-8-18(9-7-16)21-13-22-24(31)28(25-15-29(22)27-21)14-23(30)26-20-11-10-17-4-3-5-19(17)12-20/h6-12,15,21-22,27H,2-5,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQIIPXKYXNNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include indene derivatives, ethylphenyl compounds, and pyrazolotriazine precursors. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.

    Purification: Techniques such as recrystallization, column chromatography, or HPLC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Automation: Implementing automated synthesis and purification systems.

    Quality control: Ensuring consistent product quality through rigorous testing and validation.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, toluene.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. This could include:

    Binding to receptors: Interaction with specific receptors or enzymes.

    Inhibition or activation: Modulation of enzyme activity or signaling pathways.

    Cellular effects: Induction of cellular responses such as apoptosis or proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

The pyrazolo-triazinone core in the target compound distinguishes it from analogs with pyrazolo-pyrazinone (e.g., ) or 1,2,4-triazolylthio (e.g., ) cores.

  • Pyrazolo[1,5-d][1,2,4]triazin-4-one (Target): The fused triazinone provides a planar structure conducive to stacking interactions.
  • 1,2,4-Triazol-5-ylthio () : The sulfur atom in the triazole-thioether group may improve metabolic stability .

Substituent Effects

Substituents on the heterocyclic core and acetamide side chain critically modulate physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C24H25N5O2* ~427.5 4-ethylphenyl, dihydroindenyl Moderate lipophilicity, rigid bicyclic group
Compound C22H22FN5O3S* ~467.5 2-fluorophenyl, methylsulfonyl Enhanced solubility (sulfonyl group)
Compound C25H24N4O6 476.5 3,4-dimethoxyphenyl, dihydrobenzodioxin Electron-donating methoxy groups
Compound C21H25N5O2 379.5 Naphthalen-1-yl, N,N-diethyl acetamide High lipophilicity (naphthalene)

*Estimated based on structural analysis due to lack of explicit data in evidence.

Key Observations:
  • 3,4-Dimethoxyphenyl () introduces electron-donating groups, which may enhance binding to electron-deficient enzyme pockets .
  • Acetamide Side Chain :
    • The N,N-diethyl group () reduces polarity compared to the N-dihydroindenyl group (Target), affecting hydrogen-bonding capacity.
    • The methylsulfonyl group () adds strong electron-withdrawing character, which could influence metabolic stability .

Physicochemical and Structural Implications

  • Rigidity vs.
  • Molecular Weight : The target compound (~427.5 g/mol) falls within the typical range for drug-like molecules, whereas ’s compound (476.5 g/mol) may face challenges in bioavailability due to higher mass.

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes an indene moiety and a pyrazolo-triazine derivative. Its molecular formula is C22H24N4O2C_{22}H_{24}N_{4}O_{2} with a molecular weight of approximately 376.45 g/mol. The compound's structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with triazine and pyrazole frameworks have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies report IC50 values in the low micromolar range, suggesting potent activity:

CompoundCell LineIC50 (µM)
Compound AMCF-72.3
Compound BHCT-1161.9
DoxorubicinMCF-73.23

The mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as p53 and MAPK pathways .

Antimicrobial Activity

In addition to anticancer effects, similar compounds have demonstrated antimicrobial properties. For example, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones that suggest effective antibacterial activity. The minimum inhibitory concentrations (MIC) reported range from 10 to 50 µg/mL .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : It could interact with various receptors implicated in cancer signaling pathways.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to cellular damage and apoptosis has also been suggested as a mechanism.

Case Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results highlighted that certain derivatives exhibited significant cytotoxicity against spheroids derived from human cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against clinical isolates of bacteria. The findings revealed that specific modifications in the side chains could enhance antibacterial efficacy, supporting further development of these compounds as potential therapeutic agents .

Q & A

Q. Optimization Strategies :

  • Design of Experiments (DOE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, highlights solvent choice (DMF vs. THF) impacting yield by 15–20% .
  • Purification : Gradient column chromatography or recrystallization to achieve >95% purity .

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

StepSolventTemp (°C)CatalystYield (%)Reference
Pyrazolo-triazine formationDMF80PTSA72
Acetamide couplingTHF25EDC/HOBt68

Which spectroscopic and analytical methods validate structural integrity?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and regiochemistry. For example, aromatic protons in the indenyl group resonate at δ 7.2–7.5 ppm .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ at m/z 485.1872) ensures molecular formula accuracy .
  • IR Spectroscopy : Amide C=O stretches (~1650 cm1^{-1}) and pyrazolo-triazine C-N vibrations (~1550 cm^{-1) .

Q. Advanced :

  • X-ray Crystallography resolves conformational ambiguities, particularly for the pyrazolo-triazine core .

How is biological activity evaluated in vitro?

Q. Basic

  • Enzyme Inhibition Assays : Measure IC50_{50} against kinases or proteases (e.g., 0.5–5 µM range for related pyrazolo-triazines) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC50_{50} = 10–50 µM in HeLa cells) .

Methodological Note : Include positive controls (e.g., staurosporine for kinases) and validate results across ≥3 replicates .

How can contradictory data on biological activity be resolved?

Q. Advanced

  • Reproducibility Studies : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on 4-ethylphenyl vs. chlorophenyl groups) to identify activity trends .

What computational methods guide derivative design?

Q. Advanced

  • Molecular Docking : Predict binding modes to target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data .
  • Reaction Path Search : ICReDD’s quantum chemical calculations optimize synthetic routes and reduce trial-and-error .

Q. Table 2: Example Docking Scores for Analogous Compounds

CompoundTarget ProteinDocking Score (kcal/mol)Reference
Pyrazolo-triazine analogCDK2-9.2

What challenges arise in scaling up synthesis?

Q. Advanced

  • Purification : Bulk recrystallization may fail due to solubility issues; switch to preparative HPLC .
  • Reactor Design : Continuous flow systems improve heat transfer for exothermic steps (e.g., cyclization) .
  • Byproduct Control : Monitor intermediates via inline FTIR to minimize side reactions .

How do structural modifications impact pharmacokinetics?

Q. Advanced

  • LogP Optimization : Introduce polar groups (e.g., -OH) to the indenyl moiety to enhance solubility without sacrificing permeability .
  • Metabolic Stability : Replace labile esters with amides to reduce CYP450-mediated degradation .

Notes

  • Generalizability : Methodologies are derived from structurally analogous compounds (e.g., pyrazolo-triazines with acetamide substituents).

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